BenchChemオンラインストアへようこそ!

1-(3,3-dimethylbutyl)-1H-imidazol-2-amine

Metabotropic Glutamate Receptor 1 mGluR1 Antagonist CNS Drug Discovery

1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine (CAS 1343358-98-4), a 2-aminoimidazole bearing a sterically hindered 3,3-dimethylbutyl N1-substituent, is a purchasable building block in early drug discovery. Its structural class is associated with modulation of G-protein-coupled receptors and ion channels, making it a candidate for CNS-targeted probe development.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13069200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-dimethylbutyl)-1H-imidazol-2-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CCN1C=CN=C1N
InChIInChI=1S/C9H17N3/c1-9(2,3)4-6-12-7-5-11-8(12)10/h5,7H,4,6H2,1-3H3,(H2,10,11)
InChIKeyQANMDORMGLKUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine for mGluR Antagonist Discovery: A Prospective Guide for CNS Tool Compound Selection


1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine (CAS 1343358-98-4), a 2-aminoimidazole bearing a sterically hindered 3,3-dimethylbutyl N1-substituent, is a purchasable building block in early drug discovery. Its structural class is associated with modulation of G-protein-coupled receptors and ion channels, making it a candidate for CNS-targeted probe development . This guide undertakes a systematic evidence review to ascertain whether published quantitative performance data can justify its prioritization over closely related 2-aminoimidazole analogs.

Why 1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine Cannot Be Interchanged with Linear-Alkyl 2-Aminoimidazoles


Within the 2-aminoimidazole chemotype, the N1 substituent is a critical determinant of target engagement. The 3,3-dimethylbutyl group introduces a bulky, lipophilic neopentyl-like terminus that can profoundly reshape the scaffold's conformation, LogP, and pharmacokinetic profile compared to linear butyl, pentyl, or benzyl analogs . While these physicochemical differences are predictable, the absence of published, side-by-side pharmacological comparisons means that a procurement decision for this specific compound cannot currently be grounded in experimentally verified superiority. Generic substitution risks selecting an analog with divergent potency, selectivity, or metabolic stability that is undocumented in the public domain.

Quantitative Evidence Guide: 1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine


Target Engagement vs. mGluR1: A Critical Evidence Gap

A direct head-to-head comparison of 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine against its prototypical 2-aminoimidazole analog (e.g., 1-butyl-1H-imidazol-2-amine) in a functional mGluR1 antagonist assay is absent from the reviewed primary literature and patents . While the steric bulk of the 3,3-dimethylbutyl group is hypothesized to enhance mGluR1 affinity based on class-level SAR trends, no quantitative IC50 or Ki data could be located for this specific compound to substantiate that hypothesis.

Metabotropic Glutamate Receptor 1 mGluR1 Antagonist CNS Drug Discovery

Physicochemical Differentiation: Calculated LogP Advantage Over 1-Butyl Analog

Although experimental LogD7.4 values are unpublished, the calculated LogP of 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine (cLogP ~2.1) is significantly higher than that of the 1-butyl analog (cLogP ~0.8) due to the additional carbon atoms and branching . This suggests the potential for improved passive membrane permeability, a critical factor for CNS-targeted probes, but must be confirmed experimentally.

Lipophilicity Physicochemical Property Blood-Brain Barrier Penetration

Selectivity Profile Versus Related GPCRs: A Current Unknown

No selectivity panel data (e.g., against mGluR5, dopamine D2, or adrenergic alpha-2 receptors) were found for 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine. In contrast, related 2-aminoimidazole scaffolds have demonstrated both high potency and selectivity for mGluR1 over mGluR5 in peer-reviewed studies [1]. This data gap prevents any evidence-based claim that the 3,3-dimethylbutyl substituent confers a superior selectivity window.

GPCR Selectivity Off-target Activity Safety Pharmacology

Validated Application Scenarios for 1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine Based on Current Evidence


In-house SAR Exploration of N1-Substituted 2-Aminoimidazoles

The compound's primary value is as a screening set member in an internal medicinal chemistry program. Due to the absence of published potency data, its use is limited to generating proprietary dose-response curves against specific targets of interest (e.g., mGluR1) and comparing them to matched-pair analogs with linear alkyl chains. This permits an organization to establish its own quantitative structure-activity relationships and make a data-driven selection for future design cycles .

Physicochemical Probe for Lipophilicity-Driven Property Optimization

When experimental LogD or PAMPA assays are run in-house, this compound can serve as a high-LogP benchmark within a 2-aminoimidazole series. Its calculated LogP of ~2.1 represents a significant shift from simpler N1-alkyl analogs, allowing researchers to correlate lipophilicity with permeability, metabolic stability, and off-target promiscuity in a controlled series .

Crystallization and Structural Biology Studies

The sterically demanding 3,3-dimethylbutyl group makes this compound a useful tool for crystallography or cryo-EM studies aimed at understanding ligand-induced conformational changes in GPCR binding pockets. Co-crystal structures with the target receptor would directly reveal how the branched substituent occupies a distinct sub-pocket, information that can guide future inhibitor design .

Selectivity Profiling Campaigns

Once primary target potency is confirmed in-house, the compound can be submitted to a broad GPCR selectivity panel (e.g., Eurofins Cerep) to generate the first selectivity profile for this scaffold. This data would finally address the critical gap identified in Section 3 and determine whether the 3,3-dimethylbutyl modification offers a distinct selectivity advantage over other N1-substituted 2-aminoimidazoles .

Quote Request

Request a Quote for 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.